[(7R,8S)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate
Description
Sincamidine is a pyrrolizidine alkaloid (PA) identified in Amsinckia intermedia (Boraginaceae family). It is structurally characterized as a diester of retronecine, a necine base common to hepatotoxic PAs. Hydrolysis of sincamidine yields an acid with a melting point of 138–139°C and a specific rotation of [α]²⁰D +5.88°, isomeric with heliotrinic acid . Its rarity in nature—exclusive to Amsinckia intermedia—distinguishes it from more widespread PAs like lycopsamine and intermedine . Pharmacologically, sincamidine and its derivatives (e.g., N-oxides) have been studied for antitumor activity, though their hepatotoxicity limits therapeutic applications .
Properties
CAS No. |
59532-50-2 |
|---|---|
Molecular Formula |
C16H27NO5 |
Molecular Weight |
313.39 g/mol |
IUPAC Name |
[(7R,8S)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C16H27NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13-,14+,16+/m1/s1 |
InChI Key |
LMFKRLGHEKVMNT-UYHMYPTGSA-N |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)OC |
Canonical SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O |
Other CAS No. |
59532-50-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Exclusivity : Sincamidine is unique to Amsinckia intermedia, whereas lycopsamine and intermedine are widespread in Boraginaceae.
- Esterification: Sincamidine’s 9-sarracinoyl group differentiates it from intermedine (9-echinatoyl) and supinine (9-senecioyl). These esters modulate bioactivity and toxicity .
Pharmacological and Toxicological Profiles
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